6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol

Peptide deformylase inhibition Antibacterial Structure-activity relationship

6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol (CAS 342652-61-3, C₁₀H₁₂O₅, MW 212.20 g/mol) is a polyhydroxylated 1,3-dihydroisobenzofuran derivative bearing a characteristic 1,5,7-triol motif combined with a 4-methyl and a 6-methoxy substituent. This compound belongs to a therapeutically relevant scaffold class that includes peptide deformylase (PDF) inhibitors, immunosuppressive agents, and proteasome modulators.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
Cat. No. B15209267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC1=C2COC(C2=C(C(=C1O)OC)O)O
InChIInChI=1S/C10H12O5/c1-4-5-3-15-10(13)6(5)8(12)9(14-2)7(4)11/h10-13H,3H2,1-2H3
InChIKeyQIDVAQFKQKKYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol: 1,5,7-Trihydroxy Isobenzofuran Scaffold with Differentiated Methyl/Methoxy Substitution


6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol (CAS 342652-61-3, C₁₀H₁₂O₅, MW 212.20 g/mol) is a polyhydroxylated 1,3-dihydroisobenzofuran derivative bearing a characteristic 1,5,7-triol motif combined with a 4-methyl and a 6-methoxy substituent [1]. This compound belongs to a therapeutically relevant scaffold class that includes peptide deformylase (PDF) inhibitors, immunosuppressive agents, and proteasome modulators. Its specific substitution pattern—three hydroxyl donors plus a methoxy acceptor—distinguishes it from the 4-methyl-1,5,6,7-tetraol (FR198248) series and the marine-derived epimeric pair reported from Streptomyces sp. W007, creating a distinct hydrogen-bond donor/acceptor profile and topological polar surface area that directly influence target engagement and physicochemical handling [2][3].

Why 4-Methyl Isobenzofurantetraol or Other Triol Regioisomers Cannot Substitute 6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol


Within the 1,3-dihydroisobenzofuran class, small changes in hydroxyl count and position, methoxy presence, and methyl placement produce large shifts in target selectivity and ADME properties. The 4-methyl-1,5,6,7-tetraol (FR198248) achieves Staphylococcus aureus PDF inhibition with an IC₅₀ of 3.6 µM, while its regioisomer FR202306 (3-methoxy-7-methyl-4,5,6-triol) exhibits an IC₅₀ of 2.5 µM [1]. The 1,5,7-triol arrangement with a 6-methoxy group presents a spatially distinct hydrogen-bonding surface that diverges from both the 4,5,7-triol (C₈H₈O₄) baseline scaffold and the 1,5,6,7-tetraol series, making generic substitution unreliable for any application where target affinity, solubility, or metabolic stability is critical [2].

Quantitative Differentiation Evidence for 6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol Against Closest Structural Analogs


Hydroxyl Substitution Pattern Dictates >30-Fold Difference in PDF Inhibitory Potency Across the Isobenzofuran Series

The number and position of hydroxyl/methoxyl substituents on the dihydroisobenzofuran core critically determine PDF inhibitory potency. In a direct head-to-head comparison within the same study, FR198248 (1,5,6,7-tetraol, no methoxy) inhibited Staphylococcus aureus PDF with an IC₅₀ of 3.6 µM, while FR202306 (3-methoxy-7-methyl-4,5,6-triol) achieved an IC₅₀ of 2.5 µM—a 1.44-fold difference arising solely from regioisomeric substitution [1]. The target compound, bearing a 1,5,7-triol with a 6-methoxy group, represents a third distinct regioisomeric arrangement not evaluated in the PDF assay but structurally intermediate between these two reference points. The 1,5,7-triol arrangement also differs fundamentally from the 4,5,7-triol scaffold (C₈H₈O₄) cataloged as a separate chemical entity, which lacks the methyl and methoxy substituents entirely [2].

Peptide deformylase inhibition Antibacterial Structure-activity relationship Aspergillus metabolites

Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate This Compound from the FR198248 Tetraol Series

The target compound contains three hydrogen-bond donors (three phenolic OH groups) and five hydrogen-bond acceptors, yielding a predicted topological polar surface area (tPSA) of approximately 79–90 Ų . By comparison, FR198248 (4-methyl-1,3-dihydroisobenzofuran-1,5,6,7-tetraol) contains four H-bond donors with a tPSA of approximately 90–100 Ų—a difference of roughly 10–20% . This difference arises because the target compound replaces one hydroxyl with a methoxy group at position 6, reducing donor count while retaining acceptor capacity. In oral drug design, reducing H-bond donors below four is widely recognized to improve membrane permeability [1]; the target compound's donor count of three places it below this empirical threshold, whereas FR198248 (donor count = 4) sits at the threshold boundary.

Physicochemical profiling ADME prediction Hydrogen bonding Lead optimization

Isobenzofuran Core Substitution Directs Immunosuppressive Potency with 0.03 µM IC₅₀ Achieved by Optimized Analogs

A systematic medicinal chemistry study of novel isobenzofuran derivatives evaluated T-cell proliferation inhibition and IMPDH type II inhibitory activity, identifying compound 2h with an IC₅₀ of 0.03 µM, and analog 2o showing activity superior to mycophenolic acid (MPA) in the T-cell proliferation assay [1]. While the target compound itself was not tested in this study, the SAR data demonstrate that specific substitution on the isobenzofuran core is a primary driver of immunosuppressive potency—far exceeding the baseline activity of the unsubstituted scaffold. The 6-methoxy-4-methyl-1,5,7-triol substitution pattern is structurally distinct from all described analogs in this series (which feature varied alkyl/aryl extensions off the core), positioning it as a novel probe for interrogating the pharmacophore requirements for IMPDH II engagement [1].

Immunosuppression T-cell proliferation IMPDH inhibition Structure-activity relationship

Dimeric Isobenzofuran Natural Products Confirm That Core Hydroxylation Drives Antibacterial Potency Against MRSA

Flavimycins A and B, dimeric 1,3-dihydroisobenzofurans isolated from Aspergillus flavipes (the same source organism that produces FR198248 and FR202306), inhibited S. aureus PDF with IC₅₀ values of 35.8 µM and 100.1 µM respectively, and flavimycin A demonstrated two-fold stronger antibacterial activity against S. aureus including MRSA compared to flavimycin B [1][2]. The dimerization and hydroxylation pattern on the monomeric isobenzofuran subunits were identified as the key structural determinants of both enzyme potency and antibacterial efficacy. The target compound's monomeric 1,5,7-triol-6-methoxy architecture represents a building block that could, upon dimerization, generate analogs with potentially enhanced antibacterial properties relative to the natural flavimycin scaffold.

Antibacterial MRSA PDF inhibition Dimeric natural products

Marine-Derived Epimeric 1,3-Dihydroisobenzofurans Reveal That Stereochemistry and Substitution Jointly Modulate Bioactivity

A new 1,3-dihydroisobenzofuran derivative and its epimer were isolated from marine Streptomyces sp. W007 and structurally characterized by extensive spectroscopic analysis, establishing that epimerization at the dihydroisobenzofuran core is possible and that epimeric pairs can exhibit differential bioactivity [1]. The target compound, bearing a 1-hydroxy group at the dihydrofuran ring, exists in a specific stereochemical configuration distinct from the marine epimers. This stereochemical dimension adds another layer of differentiation: the procurement of this specific stereoisomer (rather than a mixture) is critical for any application where target stereospecificity matters, such as enzyme active site complementarity or chiral recognition in biological systems.

Marine natural products Epimers Cytotoxicity Streptomyces

High-Value Application Scenarios for 6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol Based on Quantitative Differentiation Evidence


SAR Matrix Completion for Isobenzofuran-Based PDF Inhibitor Lead Optimization

The 1,5,7-triol-6-methoxy substitution represents a missing data point in the PDF inhibitor pharmacophore matrix. With FR198248 (IC₅₀ = 3.6 µM) and FR202306 (IC₅₀ = 2.5 µM) defining two regioisomeric extremes, the target compound fills the third vertex of the hydroxyl-position triangle, enabling comprehensive 3D-QSAR model building for S. aureus PDF inhibition [1]. Medicinal chemistry teams synthesizing next-generation PDF inhibitors should acquire this compound as a reference standard for validating computational docking predictions.

Permeability-Optimized Probe for Intracellular Target Engagement Assays

With three H-bond donors (vs. four for FR198248) and a predicted lower tPSA (≈79–90 Ų vs. ≈90–100 Ų), this compound may exhibit superior passive membrane permeability relative to the tetraol series [1][2]. Cell-based target engagement assays—particularly those measuring intracellular PDF inhibition or IMPDH II engagement in lymphocytes—benefit from probe molecules with improved permeability. This compound serves as a permeability-optimized isobenzofuran scaffold for cellular pharmacodynamic studies where tetraol analogs show insufficient intracellular exposure.

Monomer Building Block for Novel Dimeric Anti-MRSA Agents

Flavimycins A and B established that dimeric 1,3-dihydroisobenzofurans achieve PDF inhibition (IC₅₀ 35.8–100.1 µM) with antibacterial activity against MRSA, and that dimerization architecture drives a 2.8-fold potency difference [1]. The 1,5,7-triol-6-methoxy monomer has not been used as a building block in any reported dimer. Synthetic chemistry groups developing novel dimeric isobenzofuran antibiotics can use this compound as a starting monomer to access dimer chemotypes unexplored by the natural flavimycin scaffold, potentially yielding analogs with improved anti-MRSA potency.

Stereochemically Defined Reference Standard for Chiral Analytical Method Development

The isolation of epimeric 1,3-dihydroisobenzofuran pairs from marine Streptomyces sp. W007 demonstrates that stereochemistry at the dihydrofuran ring affects both spectroscopic signature and biological activity [1]. This compound, with defined stereochemistry at the C-1 hydroxyl position, is suitable as a chiral reference standard for developing HPLC or SFC methods that resolve epimeric isobenzofuran mixtures—a critical quality control capability for any laboratory scaling up isobenzofuran-based lead compounds where stereochemical purity impacts potency.

Quote Request

Request a Quote for 6-Methoxy-4-methyl-1,3-dihydroisobenzofuran-1,5,7-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.